molecular formula C15H14N2O4S B14183553 4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide CAS No. 918297-95-7

4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B14183553
CAS No.: 918297-95-7
M. Wt: 318.3 g/mol
InChI Key: PLHLJODPJZWTCO-UHFFFAOYSA-N
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Description

4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide is an organic compound that features a nitro group, a sulfonamide group, and a phenyl group with a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide typically involves the nitration of a suitable precursor followed by sulfonamide formation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonamide formation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 1-Nitro-4-(2-nitro-prop-1-en-yl)benzene
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

918297-95-7

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

4-nitro-N-(2-prop-1-en-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H14N2O4S/c1-11(2)14-5-3-4-6-15(14)16-22(20,21)13-9-7-12(8-10-13)17(18)19/h3-10,16H,1H2,2H3

InChI Key

PLHLJODPJZWTCO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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